(4-phenylphenyl) N,N-diphenylcarbamate
Description
Properties
CAS No. |
117947-78-1 |
|---|---|
Molecular Formula |
C25H19NO2 |
Molecular Weight |
365.4g/mol |
IUPAC Name |
(4-phenylphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C25H19NO2/c27-25(26(22-12-6-2-7-13-22)23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H |
InChI Key |
AEYFPYAZOWKZRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylphenyl N,n Diphenylcarbamate and Analogs
General Approaches to Carbamate (B1207046) Ester Synthesis
The formation of the carbamate ester linkage is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes include carbonylation reactions, transesterification, and other specialized methods for aromatic substrates.
Carbonylation Routes for Carbamic Acid Derivatives
Carbonylation reactions provide a direct pathway to carbamates by introducing a carbonyl group between an amine and an alcohol. Oxidative carbonylation is a prominent method, typically involving a transition metal catalyst that facilitates the reaction of an amine, an alcohol, carbon monoxide (CO), and an oxidant. rsc.orgunizar.esnih.gov
Palladium- and rhodium-based catalysts are particularly effective for this transformation. rsc.orgnih.gov For instance, a combination of palladium and an iodide source can catalyze the oxidative carbonylation of various amines with alcohols and CO in the presence of oxygen, producing carbamates in high yields. rsc.org A key finding is that N,N'-disubstituted ureas can be intermediates in this process; for example, N,N'-diphenylurea can be converted to ethyl N-phenylcarbamate under similar conditions. rsc.org Rhodium complexes, activated by an oxidant like Oxone (potassium peroxymonosulfate), have also been shown to effectively catalyze the three-component reaction of amines, alcohols, and CO under mild conditions. unizar.esnih.gov
These catalytic systems offer an alternative to traditional methods that often rely on toxic reagents like phosgene (B1210022). unizar.es The scope of these reactions is broad, accommodating a variety of amine and alcohol substrates.
Table 1: Examples of Catalytic Systems for Oxidative Carbonylation of Amines
| Catalyst System | Amine Substrate | Alcohol | Oxidant | Temperature | Yield | Reference |
| Pd black / NaI | Aniline | Ethanol | O₂ | 150°C | 94% | rsc.org |
| Pd/C / NaI | Aniline | Methanol | O₂ | 150°C | 80% | rsc.org |
| [Rh(μ-Cl)(COD)]₂ | Aniline | 1-Hexanol | Oxone | 100°C | 80% | unizar.es |
| Pd(phen)Cl₂ / (BMImBF₄) | Aniline | Methanol | O₂ | - | - | researchgate.net |
Transesterification Reactions involving Diphenyl Carbonate
Transesterification, or more specifically transcarbamoylation, represents another significant route to carbamates. This method involves the exchange of the alcohol or phenol (B47542) portion of an existing carbamate with a different alcohol. organic-chemistry.orgresearchgate.net While diphenyl carbonate (DPC) is often seen as a target molecule for green chemistry, it also serves as a valuable, stable, and reactive carbonyl source for synthesizing other compounds, including different carbonates and carbamates. lookchem.comacs.org
The reaction can proceed through two main mechanisms: an associative pathway where the incoming alcohol attacks the carbonyl group, or a dissociative pathway where the carbamate first decomposes to an isocyanate intermediate. rsc.org Tin-based catalysts, such as dibutyltin (B87310) maleate, have proven effective in facilitating the transcarbamoylation of primary and secondary alcohols with phenyl carbamate, demonstrating broad functional-group tolerance under mild conditions. organic-chemistry.orgresearchgate.net More recently, organocatalysts like the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used to activate diphenyl carbonate, enhancing its reactivity and allowing it to replace hazardous reagents like phosgene. lookchem.comacs.org This approach is particularly useful for synthesizing various carbamates without the need for harsh conditions or toxic starting materials. acs.org
Table 2: Conditions for Transcarbamoylation Reactions
| Carbamoyl (B1232498) Donor | Substrate | Catalyst | Solvent | Temperature | Yield | Reference |
| Phenyl carbamate | 1-Hexanol | Dibutyltin maleate | Toluene (B28343) | 90°C | 98% | organic-chemistry.org |
| Phenyl carbamate | Cyclohexanol | Dibutyltin maleate | Toluene | 90°C | 96% | organic-chemistry.org |
| Methyl carbamates | Cellulose | [mTBNH][OAc] (IL) | Ionic Liquid | - | - | rsc.org |
| Diisocyanate / 1-butanol | - | Dibutyltin dilaurate | 1-Butanol | 50°C | - | acs.org |
Production Methods for Aromatic Carbamates
Several methods are particularly suited for the synthesis of O-aryl carbamates. A versatile one-pot procedure involves the in situ formation of an N-substituted carbamoyl chloride from a secondary amine (like diphenylamine) and a phosgene equivalent (e.g., triphosgene), which then reacts with a substituted phenol. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This method avoids the need to handle sensitive carbamoyl chloride intermediates directly and is adaptable to a wide range of phenols and amines. organic-chemistry.org
A greener approach utilizes carbon dioxide as a C1 source. In this method, a phenol, a primary amine, and CO₂ are condensed using a peptide coupling reagent like propanephosphonic acid anhydride (B1165640) (T3P). rsc.org This reaction proceeds at room temperature and atmospheric pressure, offering a benign alternative to phosgene- or isocyanate-based syntheses. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions provide an efficient route. Aryl chlorides and triflates can be coupled with sodium cyanate (B1221674) in the presence of an alcohol. This process generates an isocyanate intermediate which is trapped by the alcohol to afford the desired aryl carbamate. organic-chemistry.org
Specific Synthesis of the (4-phenylphenyl) Ester Moiety
The synthesis of the target molecule, (4-phenylphenyl) N,N-diphenylcarbamate, can be achieved by either forming the carbamate ester on a pre-existing biphenyl (B1667301) structure or by constructing the biphenyl core via a cross-coupling reaction.
Derivatization of 4-Phenylphenol (B51918) Precursors
The most direct synthetic route to this compound involves the derivatization of the hydroxyl group of 4-phenylphenol. This is an esterification reaction where 4-phenylphenol is reacted with a suitable N,N-diphenylcarbamoylating agent.
The key reagent for this transformation is N,N-diphenylcarbamoyl chloride. sigmaaldrich.comsigmaaldrich.com The reaction proceeds by nucleophilic attack of the phenolic oxygen of 4-phenylphenol on the carbonyl carbon of N,N-diphenylcarbamoyl chloride, leading to the displacement of the chloride and formation of the O-aryl carbamate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. organic-chemistry.orglibretexts.org
Alternatively, the N,N-diphenylcarbamoyl chloride can be generated in situ. In a one-pot procedure, diphenylamine (B1679370) is reacted with a phosgene equivalent, such as triphosgene, to form the carbamoyl chloride, which is then immediately reacted with 4-phenylphenol without isolation. thieme-connect.comorganic-chemistry.org This approach is efficient, economical, and enhances safety by avoiding the handling of the sensitive carbamoyl chloride. organic-chemistry.org The acidity of the phenol can influence reaction yields, with elevated temperatures often improving both reaction rate and final yield. organic-chemistry.org
Coupling Strategies for Biphenyl-Containing Structures
An alternative strategy involves constructing the biphenyl core of the molecule at a late stage of the synthesis using a transition metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is an exceptionally powerful and widely used method for this purpose, creating a carbon-carbon bond between two aromatic rings. nih.govlibretexts.org
This approach allows for convergent synthesis. For instance, a Suzuki-Miyaura reaction can be performed between an arylboronic acid and an aryl halide (or triflate). In the context of synthesizing the target molecule, two primary disconnections are possible:
Coupling of 4-bromophenyl N,N-diphenylcarbamate with phenylboronic acid .
Coupling of (4-(N,N-diphenylcarbamoyl)phenyl)boronic acid with a halobenzene (e.g., bromobenzene).
Recent advances have demonstrated that aryl carbamates themselves can act as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions. nih.gov This allows a simple phenol derivative to be used as a precursor to complex biaryl structures. The reaction typically employs a nickel catalyst, such as NiCl₂(PCy₃)₂, and a phosphate (B84403) base in a solvent like toluene at elevated temperatures. nih.gov This methodology provides a powerful tool for building polysubstituted aromatic compounds. nih.gov
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Phenolic Derivatives
| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| 1-Naphthyl carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110°C | 78% | nih.gov |
| Phenyl sulfamate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110°C | 99% | nih.gov |
| 4-Bromobenzyl acetate | Phenylboronic acid | PdCl₂ / dppf | K₂CO₃ | Dioxane | 80°C | 98% | nih.gov |
| Aryl Halide | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Reflux | - | gre.ac.uk |
Formation of the N,N-Diphenylcarbamoyl Unit
The construction of the N,N-diphenylcarbamoyl group is a critical step in the synthesis of the target molecule and its analogs. This typically involves the functionalization of N,N-diphenylamine to introduce a carbonyl group that can subsequently react with a hydroxyl group.
Strategies for N,N-Diphenylamine Functionalization
A primary and well-established strategy for the functionalization of N,N-diphenylamine to form a reactive carbamoyl species is its reaction with phosgene (COCl₂). This reaction leads to the formation of N,N-diphenylcarbamoyl chloride, a key intermediate. The process involves the nucleophilic attack of the nitrogen atom of diphenylamine on the electrophilic carbonyl carbon of phosgene, resulting in the displacement of a chloride ion and the formation of the carbamoyl chloride. This electrophilic intermediate is highly reactive and suitable for subsequent reactions with nucleophiles such as phenols.
The synthesis of diphenylcarbamoyl chloride from diphenylamine and phosgene is a standard procedure in organic synthesis. Typically, the reaction is carried out in an inert solvent like benzene (B151609) or toluene. The stoichiometry is carefully controlled, often with a slight excess of phosgene, to ensure complete conversion of the diphenylamine. The reaction proceeds at reduced temperatures, and upon completion, the by-product, diphenylamine hydrochloride, can be filtered off. The resulting diphenylcarbamoyl chloride can then be isolated, often by distillation or crystallization.
Reaction Conditions for Selective Carbamate Formation
Once N,N-diphenylcarbamoyl chloride is obtained, the subsequent step is the formation of the carbamate bond with 4-phenylphenol. This is an esterification-type reaction where the phenolic oxygen acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl chloride and displacing the chloride ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Common bases used for this purpose include tertiary amines such as triethylamine or pyridine. The base not only scavenges the acid but can also act as a nucleophilic catalyst, activating the carbamoyl chloride for the reaction. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane, chloroform, or toluene. The reaction temperature can vary, but it is often conducted at or below room temperature to control selectivity and minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired this compound can be isolated and purified using standard techniques like column chromatography or recrystallization. libretexts.org
Below is a table summarizing typical reaction conditions for the formation of aryl carbamates from carbamoyl chlorides and phenols, which are analogous to the synthesis of the target compound.
| Parameter | Condition | Rationale |
| Carbamoylating Agent | N,N-Diphenylcarbamoyl Chloride | Provides the N,N-diphenylcarbamoyl moiety. |
| Phenolic Substrate | 4-Phenylphenol | The hydroxyl source for carbamate formation. |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct and can catalyze the reaction. |
| Solvent | Dichloromethane, Toluene | Aprotic solvent to dissolve reactants and facilitate the reaction. |
| Temperature | 0 °C to room temperature | To control reaction rate and selectivity. |
| Work-up | Aqueous wash, extraction, chromatography | To isolate and purify the final product. |
Chemo-Enzymatic and Catalytic Synthesis Strategies
Application of Catalysts in Carbamate Bond Formation
Various catalysts have been developed to facilitate the synthesis of carbamates. For the formation of aryl carbamates, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. nih.govgoogle.com In one such approach, an aryl halide or triflate can be coupled with an isocyanate source in the presence of a palladium catalyst and an alcohol. This method allows for the in situ generation of the aryl isocyanate, which then reacts with the alcohol to form the carbamate. While this method is highly versatile, its application to the synthesis of N,N-disubstituted carbamates like the target compound would require a different strategy, potentially involving the palladium-catalyzed carbonylation of N,N-diphenylamine in the presence of 4-phenylphenol.
Heterogeneous catalysts, such as titanium dioxide (TiO₂), have also been shown to be effective for the esterification of phenols with acid chlorides under solvent-free conditions. niscpr.res.in This approach offers the advantages of easy catalyst separation and reusability. It is plausible that such a catalyst could also be employed for the reaction between N,N-diphenylcarbamoyl chloride and 4-phenylphenol.
Organocatalysis represents another promising avenue. nih.gov For instance, bicyclic guanidine bases have been used to catalyze the formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines under mild conditions. nih.gov The development of organocatalytic systems for the direct reaction of carbamoyl chlorides with phenols is an active area of research.
The following table provides examples of catalytic systems used in carbamate synthesis.
| Catalyst System | Reactants | Product Type | Reference |
| Palladium/Ligand | Aryl Halide, Isocyanate Source, Alcohol | N-Aryl Carbamate | nih.govgoogle.com |
| Titanium Dioxide (TiO₂) | Phenol, Acid Chloride | Phenolic Ester (analogous) | niscpr.res.in |
| Triazabicyclodecene (TBD) | Cyclic Carbonate, Aromatic Amine | N-Aryl Carbamate | nih.gov |
Stereoselective and Regioselective Synthetic Pathways
While the synthesis of this compound itself does not involve the creation of new stereocenters, the principles of stereoselective and regioselective synthesis are highly relevant for the preparation of more complex analogs.
In the context of carbamate synthesis, regioselectivity often comes into play when dealing with polyfunctional molecules. For example, if a substrate contains multiple hydroxyl groups, a selective reaction at one specific site is desired. This can be achieved by using protecting groups or by employing regioselective catalysts.
Stereoselectivity is crucial when chiral building blocks are used. For instance, the enzymatic synthesis of carbamates often exhibits high enantioselectivity. nih.gov Lipases, a class of enzymes, have been shown to catalyze the formation of carbamates and can be used to resolve racemic mixtures of amines or alcohols, leading to the formation of enantiomerically pure carbamate products. nih.gov Although the direct lipase-catalyzed synthesis of N,N-diphenylcarbamates has not been extensively reported, the promiscuous activity of some esterases and lipases in aminolysis and related reactions suggests the potential for developing such chemo-enzymatic routes. nih.gov The inherent chirality of the enzyme's active site can lead to a high degree of stereocontrol in the carbamate-forming step.
Molecular Structure and Conformation Studies
Theoretical Investigations of Carbamate (B1207046) Conformations
Computational chemistry provides powerful tools to investigate the conformational landscape of carbamates, which are often too complex to fully characterize by experimental means alone.
Carbamic acids are the parent compounds of carbamates and are generally unstable, readily decomposing to an amine and carbon dioxide. nih.gov Substituted carbamic acids, however, can be synthesized and are crucial intermediates. nih.gov The carbamate functional group itself is characterized by a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group, creating a pseudo-double bond between the carbon and nitrogen atoms. nih.govrsc.org This resonance stabilization leads to a significant rotational barrier around the C-N bond and the existence of distinct conformers, typically referred to as cis and trans (or syn and anti), which can interconvert. nih.govrsc.org
Theoretical studies, often employing Density Functional Theory (DFT), have shown that the energy difference between these conformers is generally small, in the range of 0.5 to 2.5 kcal/mol. rsc.org The relative stability is influenced by factors such as steric hindrance from substituents and solvent effects. nih.gov For N,N-disubstituted carbamates like (4-phenylphenyl) N,N-diphenylcarbamate, the steric bulk of the phenyl groups plays a significant role in determining the preferred conformation. In related N,N'-diphenylurea systems, theoretical analyses have shown a predominance of trans-trans conformations in the gas phase and in solution, though cis-trans and cis-cis conformers are also accessible. nih.govmdpi.com The carbamate linkage is generally more rigid than a peptide bond due to the extended delocalization of π-electrons. nih.govnsf.gov
Table 1: Representative Computational Data for Carbamate Conformational Analysis
| Parameter | Typical Value Range | Significance |
|---|---|---|
| cis-trans Energy Difference | 0.5 - 2.5 kcal/mol | Determines the equilibrium population of conformers. rsc.org |
| C(O)-N Rotational Barrier | 8 - 23 kcal/mol | Governs the rate of interconversion between conformers; higher barriers indicate slower rotation. nih.govnih.govmdpi.com |
| Amide Bond Planarity (ω angle) | ~180° (trans) or ~0° (cis) | Deviation from planarity indicates steric strain. |
Biphenyl (B1667301) Moiety: The rotation around the C-C single bond connecting the two phenyl rings in biphenyl is a classic example of sterically hindered rotation. The ground state conformation is non-planar, with a dihedral angle of approximately 45°. The barriers to rotation through the planar (0°) and perpendicular (90°) transition states are experimentally determined to be around 6.0-6.5 kJ/mol (approximately 1.4-1.5 kcal/mol). biomedres.us High-level computational studies have been essential to accurately reproduce these small energy barriers, which result from a balance between π-conjugation (favoring planarity) and steric repulsion between the ortho-hydrogens (disfavoring planarity). biomedres.us
Diphenylamine (B1679370) Moiety: The dynamics within the N,N-diphenylcarbamoyl portion involve rotation around three key bonds: the C(O)-N amide bond and the two N-C(aryl) bonds.
C(O)-N Rotation: As discussed previously, this rotation is significantly hindered due to amide resonance. For tertiary aromatic amides, this barrier can be substantial, often in the range of 16-23 kcal/mol, making the interconversion between conformers slow on the NMR timescale at room temperature. rsc.orgmdpi.com
N-C(aryl) Rotation: Rotation of the phenyl groups attached to the nitrogen is also a key dynamic process. In related systems like triphenylamine, the molecule adopts a propeller-like conformation. The barrier to rotation for the aryl groups is generally much lower than that of the amide bond. mdpi.com For instance, in N-benzhydrylformamides, the aryl rotation barrier was calculated to be around 2.5 kcal/mol, whereas the formyl group rotation barrier was ~20-23 kcal/mol. mdpi.com The presence of bulky ortho-substituents on the phenyl rings can significantly increase the barrier to aryl rotation. nsf.govmdpi.com
Table 2: Typical Rotational Energy Barriers in Related Moieties
| Rotational Axis | Moiety | Method | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| C(aryl)-C(aryl) | Biphenyl | Experimental | ~1.5 |
| C(O)-N(aryl)₂ | Tertiary Aromatic Amide | Experimental/DFT | 16 - 23 rsc.orgmdpi.com |
| N-C(aryl) | N-Benzhydrylformamide | DFT | ~2.5 mdpi.com |
| N-C(aryl) (ortho-substituted) | ortho-Iodo-N-benzhydrylformamide | DFT | ~9.8 mdpi.com |
Advanced Structural Characterization of Related Compounds
While theoretical studies provide a map of conformational possibilities, spectroscopic and crystallographic techniques offer definitive experimental evidence of molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. mdpi.com
¹H NMR: The proton NMR spectrum provides information about the number of distinct electronic environments for hydrogen atoms. For this molecule, one would expect a complex series of signals in the aromatic region (typically 7.0-8.0 ppm). The biphenyl protons and the diphenylamine protons would likely appear as overlapping multiplets. The non-equivalence of the two phenyl rings on the nitrogen atom and the two rings of the biphenyl group could lead to a large number of distinct signals.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The spectrum would be characterized by a signal for the carbonyl carbon (C=O) of the carbamate group, typically found in the range of 150-160 ppm. Numerous signals would also be present in the aromatic region (110-150 ppm) corresponding to the 30 aromatic carbons.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for assigning the complex signals and confirming the molecular connectivity.
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, helping to trace the connectivity within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the different fragments, for example, by showing a correlation from the ortho-protons of a phenyl ring to the nitrogen-bound carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons that are close to each other, which is invaluable for determining the preferred three-dimensional conformation in solution, including the relative orientation of the phenyl rings.
Table 3: Representative ¹H and ¹³C NMR Data for this compound (Hypothetical)
| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carbamate C=O | - | ~153 |
| Biphenyl C1' (C-O) | - | ~150 |
| Biphenyl C4 (C-C) | - | ~142 |
| Diphenylamine C1'' (C-N) | - | ~145 |
| Aromatic CHs | 7.20 - 7.80 (multiplets) | 120 - 140 |
Note: This table is a hypothetical representation based on known chemical shifts for similar functional groups.
X-ray crystallography provides the most definitive information about the molecular structure in the solid state, yielding precise measurements of bond lengths, bond angles, and torsional angles. While the crystal structure of this compound itself is not publicly available, analysis of closely related compounds provides significant insight into the expected geometry.
For example, the crystal structure of an N-(diphenylcarbamoyl)guanidinium salt confirms the geometry of the diphenylcarbamoyl moiety. nih.gov In this structure, the C=O double bond length is 1.215 Å, and the C(O)-N bond is 1.427 Å. nih.gov The nitrogen atom is part of a trigonal-planar environment, and the two phenyl groups attached to it are twisted out of the plane. nih.gov
Another relevant structure, phenyl N-(4-nitrophenyl)carbamate, shows the dihedral angle between the two different aromatic rings to be approximately 46-48°. researchgate.net The central carbamate group (N-C(=O)-O) is nearly planar but is twisted relative to the attached phenyl rings. researchgate.net These structures demonstrate that in the solid state, carbamates adopt conformations that balance electronic delocalization with the minimization of steric clashes, often resulting in significant twisting of the aryl substituents relative to the central carbamate plane. The final conformation and crystal packing are also heavily influenced by intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.netsemanticscholar.org
Table 4: Key Crystallographic Bond Lengths and Angles from Related Carbamate Structures
| Parameter | Bond/Angle | Typical Value | Source Compound |
|---|---|---|---|
| Bond Length | C=O | 1.215 Å | N-(Diphenylcarbamoyl)guanidinium nih.gov |
| Bond Length | C(O)-N | 1.377 - 1.427 Å | N-(Diphenylcarbamoyl)guanidinium nih.gov |
| Bond Length | N-C(aryl) | 1.435 - 1.440 Å | N-(Diphenylcarbamoyl)guanidinium nih.gov |
| Bond Length | O-C(aryl) | ~1.41 Å | Phenyl Carbamates |
| Dihedral Angle | Ar¹-N-C-O | ~10-25° | Phenyl N-(4-nitrophenyl)carbamate researchgate.net |
| Dihedral Angle | Ar¹ vs. Ar² | ~46-48° | Phenyl N-(4-nitrophenyl)carbamate researchgate.net |
Mechanistic Investigations of 4 Phenylphenyl N,n Diphenylcarbamate and Analogs
Elucidation of Synthetic Reaction Mechanisms
The synthesis of carbamic esters, including (4-phenylphenyl) N,N-diphenylcarbamate, is a cornerstone of organic chemistry with broad applications. nih.gov Understanding the underlying mechanisms is crucial for optimizing reaction conditions and developing novel synthetic routes.
Nucleophilic Acyl Substitution Pathways in Carbamic Ester Formation
The formation of carbamates generally proceeds through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the carbonyl carbon of a suitable precursor, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org
Several methods are employed for carbamate (B1207046) synthesis. One common approach involves the reaction of an alcohol with an isocyanate. Another versatile method is the reaction of an amine with a chloroformate. organic-chemistry.org A one-pot synthesis of substituted O-aryl carbamates can be achieved by forming N-substituted carbamoyl (B1232498) chlorides in situ, which then react with phenols. organic-chemistry.org This method avoids the need to handle sensitive reactants directly. organic-chemistry.org
The reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097) can produce an acyl azide intermediate. organic-chemistry.org This intermediate can then undergo a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol to yield the desired carbamate. organic-chemistry.org
| Reactants | Reagents | Key Intermediates | Product |
| Alcohol, Isocyanate | - | - | Carbamate |
| Amine, Chloroformate | - | - | Carbamate |
| Phenol (B47542), N-Substituted Carbamoyl Chloride | In situ generation | - | O-Aryl Carbamate |
| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide | Acyl azide, Isocyanate | Carbamate |
Role of Intermediates and Transition States in Catalyzed Reactions
The formation of a carbamic acid intermediate can occur when an arylamine reacts with carbon dioxide in the presence of a base like DBU. organic-chemistry.org This intermediate is then dehydrated to produce an isocyanate, which can be trapped to form a carbamate. organic-chemistry.org The transition state in such reactions involves the breaking and forming of several bonds, and its energy determines the reaction rate. nih.gov Catalysts can lower the energy barrier of the transition state, thereby accelerating the reaction. nih.gov
Mechanistic Basis of Biological Interactions
Carbamates, including analogs of this compound, are known for their biological activity, particularly as enzyme inhibitors. nih.govnih.gov Their mechanism of action often involves interaction with the active site of enzymes.
Enzyme Binding and Inhibition Mechanisms.nih.govnih.govnih.govacs.org
Carbamates are recognized as potent inhibitors of cholinesterases, enzymes crucial for the regulation of cholinergic neurotransmission. researchgate.net They typically act as pseudo-irreversible inhibitors, forming a carbamylated complex with a serine residue in the enzyme's active site. researchgate.netmdpi.com This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with the natural substrate, acetylcholine, leading to enzyme inhibition. nih.govmdpi.com
The inhibition process is a two-step reaction involving the formation of an initial enzyme-inhibitor complex, followed by the carbamoylation of the enzyme. nih.gov The rate of this reaction is governed by the highest energy transition state. nih.gov
Analysis of Binding Site Interactions (e.g., Catalytic Active Site, Peripheral Anionic Site).nih.govnih.govacs.org
The active site of cholinesterases features a narrow gorge containing two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. mdpi.comnih.gov Carbamate inhibitors can interact with both of these sites. mdpi.com
The orientation of the carbamate group within the active site is critical for its inhibitory activity. mdpi.com For instance, the carbamoyl oxygen atom can form a hydrogen bond with a serine residue in the catalytic triad, while the NH group of the carbamate can form a hydrogen bond with a histidine residue. mdpi.com Furthermore, π-π stacking interactions between the aromatic moieties of the inhibitor and aromatic residues in the enzyme's active site, such as tryptophan and tyrosine, can contribute to the binding affinity. acs.org
| Binding Site | Interacting Residues | Type of Interaction |
| Catalytic Active Site (CAS) | Serine, Histidine | Covalent bond formation (carbamylation), Hydrogen bonding |
| Peripheral Anionic Site (PAS) | Tryptophan, Tyrosine | π-π stacking, Hydrophobic interactions |
Kinetic Studies of Enzyme-Inhibitor Complexes.acs.org
Kinetic studies are essential for characterizing the mechanism of enzyme inhibition by carbamates. fiveable.mefiveable.melibretexts.org These studies allow for the determination of key kinetic parameters, such as the inhibition constant (Ki), the carbamoylation rate constant (k2), and the decarbamoylation rate constant (k3).
Most carbamates exhibit pseudo-irreversible inhibition of acetylcholinesterase. acs.orgresearchgate.net However, some carbamates, like certain phenothiazine (B1677639) derivatives, show reversible inhibition of butyrylcholinesterase. acs.orgresearchgate.net This atypical behavior is attributed to π-π interactions with specific residues in the butyrylcholinesterase active site that prevent the formation of a covalent bond with the catalytic serine. acs.orgresearchgate.net
The determination of the second-order rate constant (ka) for inhibition provides a measure of the inhibitor's potency. researchgate.net This constant can be calculated by plotting the extent of inhibition against the preincubation time of the enzyme and inhibitor. researchgate.net
| Kinetic Parameter | Description |
| Ki | Inhibition constant, reflects the affinity of the inhibitor for the enzyme. |
| k2 | Carbamoylation rate constant, the rate of formation of the carbamylated enzyme. |
| k3 | Decarbamoylation rate constant, the rate of hydrolysis of the carbamylated enzyme. |
| ka | Second-order rate constant for inhibition, a measure of overall inhibitory potency. |
Molecular Mechanisms of Cellular Pathway Modulation
One area of investigation for structurally related carbamates has been their role as cholinesterase inhibitors. For instance, a study on a series of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibition of these enzymes is a critical mechanism for modulating cholinergic signaling, which is implicated in various physiological processes. The study revealed that O-aromatic (thio)carbamates exhibited inhibitory activity with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com Notably, several of these derivatives displayed a preference for BChE inhibition. mdpi.com
Molecular docking studies within this research suggested that N,N-diphenyl substituted carbamates, in particular, may act as non-covalent inhibitors. mdpi.com These compounds are proposed to interact with the peripheral anionic sites of the cholinesterase enzymes. mdpi.com The diphenylcarbamoyl moiety is thought to occupy a small aromatic pocket within the enzyme's active site gorge, with the carbamate's carbonyl oxygen in close proximity to key amino acid residues like serine. mdpi.com This interaction model suggests a mechanism of action that, while not directly involving covalent modification, effectively blocks substrate access to the active site, thereby modulating enzyme activity.
Although these findings are for analogous compounds and not this compound itself, they provide a plausible framework for its potential to modulate cellular pathways. The presence of the bulky and aromatic N,N-diphenyl and 4-phenylphenyl groups could facilitate interactions with hydrophobic pockets in various protein targets, including kinases and other enzymes that regulate signaling cascades such as NF-κB, MAPK, and PI3K/Akt pathways. However, without direct experimental evidence, the specific pathways modulated by this compound and the nature of these interactions remain a subject for future investigation.
Table 1: Inhibitory Activity of Analogous O-Aromatic N,N-Disubstituted (Thio)carbamates on Cholinesterases mdpi.com
| Compound Type | Target Enzyme | IC50 Range (µM) |
| Salicylanilide N,N-disubstituted (thio)carbamates | Acetylcholinesterase (AChE) | 38.98 - 311.0 |
| Salicylanilide N,N-disubstituted (thio)carbamates | Butyrylcholinesterase (BChE) | 1.60 - >100 |
Degradation Pathways and Intermediates
The degradation of this compound can proceed through various pathways, primarily influenced by factors such as heat and exposure to abiotic environmental conditions like water and light.
Specific experimental data on the thermal decomposition of this compound is not extensively documented. However, studies on analogous N-arylcarbamates provide a basis for predicting its thermal behavior. The thermal degradation of carbamates can follow several pathways, including dissociation into isocyanate and alcohol, or elimination to form an amine, carbon dioxide, and an alkene.
Research on the thermal decomposition of t-butyl N-arylcarbamates revealed a first-order reaction that yields carbon dioxide, isobutylene (B52900) (an alkene), and the corresponding aniline. cdnsciencepub.com This decomposition is proposed to proceed through a cyclic mechanism. cdnsciencepub.com When t-butyl N-phenylcarbamate was heated, the identified products were isobutylene, aniline, and a residue of diphenylurea, with carbon dioxide also being formed. cdnsciencepub.com
For this compound, a plausible thermal decomposition pathway would involve the cleavage of the carbamate bond. Given the structure, two primary routes can be hypothesized:
Dissociation to Isocyanate and Phenol: The molecule could dissociate to form diphenyl isocyanate and 4-phenylphenol (B51918). This is a common pathway for many carbamates.
Decarboxylation and Amine Formation: The compound could undergo decarboxylation to yield diphenylamine (B1679370) and a biphenyl (B1667301) radical, which could then react further.
Experimental studies on the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline have shown that decomposition in the melted state can lead to the fragmentation of the molecule into separate, smaller molecules. nih.gov While the starting compound is different, this highlights the potential for complex fragmentation patterns at elevated temperatures.
Table 2: Potential Thermal Decomposition Products of this compound (Hypothesized)
| Proposed Pathway | Potential Products |
| Dissociation | Diphenyl isocyanate, 4-phenylphenol |
| Decarboxylation | Diphenylamine, Carbon dioxide, Biphenyl radical |
The abiotic degradation of this compound through hydrolysis and photolysis is crucial for understanding its environmental fate. While specific data for this compound is limited, general principles for aromatic carbamates can be applied.
Hydrolysis: The hydrolysis of carbamates is often pH-dependent. Studies on other N-phenylcarbamates, such as the herbicide chlorpropham, have shown that degradation rates can vary significantly with pH. nih.gov The hydrolysis of N-phenylimide herbicides has been shown to proceed via a base-catalyzed opening of a cyclic imide moiety, suggesting that the carbamate linkage in this compound could also be susceptible to base-catalyzed hydrolysis. researchgate.net The likely products of hydrolysis would be 4-phenylphenol, diphenylamine, and carbon dioxide. The rate of hydrolysis would be influenced by the steric hindrance around the carbonyl group from the bulky phenyl substituents.
Photolysis: The photodegradation of aromatic carbamates can be initiated by the absorption of UV light. Research on the direct photodegradation of aromatic carbamate pesticides indicates that the process is often initiated by the singlet excited state, with the triplet state also contributing in compounds with conjugated structures. nih.gov This excitation can lead to the generation of radical cations and phenoxyl radicals through the cleavage of the C-O ester bond. nih.gov These reactive intermediates can then abstract hydrogen from solvent molecules or undergo further reactions.
For this compound, with its extensive aromatic system, photolysis is a likely degradation pathway. The absorption of UV radiation could lead to the homolytic cleavage of the ester bond, forming a (4-phenylphenyl)oxy radical and a diphenylaminocarbonyl radical. These radicals would then undergo further reactions, leading to a variety of degradation products. The photodegradation of some alkyl N-arylcarbamates has been documented, though the specific products were not detailed in the abstract. acs.org
Table 3: Potential Abiotic Degradation Products of this compound (Hypothesized)
| Degradation Pathway | Conditions | Potential Products |
| Hydrolysis | Aqueous, pH-dependent | 4-phenylphenol, Diphenylamine, Carbon dioxide |
| Photolysis | UV light | (4-phenylphenyl)oxy radical, Diphenylaminocarbonyl radical, and subsequent reaction products |
Structure Activity Relationship Sar Studies
Influence of the N,N-Diphenylcarbamate Moiety on Activity
The carbamate (B1207046) group (-OC(O)NR₂) is a well-established pharmacophore found in numerous biologically active compounds, including inhibitors of enzymes like cholinesterases and fatty acid amide hydrolase (FAAH). mdpi.commdpi.com Carbamates often act as pseudo-irreversible inhibitors by carbamoylating a serine residue in the active site of the target enzyme. mdpi.comresearchgate.net The nature of the substituents on the carbamate nitrogen (the R₂ groups) is critical in defining the compound's potency, selectivity, and even its mechanism of inhibition.
The N,N-diphenyl substitution pattern on the carbamate nitrogen confers distinct properties compared to other common substituents like alkyl, cycloalkyl, or mono-aryl groups.
In the context of cholinesterase inhibition, the N,N-diphenylcarbamate moiety has been associated with a non-covalent, reversible inhibition mechanism. mdpi.com This is in contrast to many simpler carbamates, such as rivastigmine (B141) (an N-ethyl, N-methyl carbamate), which act as pseudo-irreversible inhibitors by forming a covalent bond with the enzyme. researchgate.netnih.gov Molecular docking studies suggest that the bulky, aromatic N,N-diphenyl groups engage in multiple π-π stacking and hydrophobic interactions at the peripheral anionic site of cholinesterases, anchoring the inhibitor without covalent bond formation. mdpi.com
For FAAH inhibitors, the N-substituent is also a key determinant of activity. The highly potent and widely studied FAAH inhibitor URB597 features an N-cyclohexylcarbamate. nih.govescholarship.org The flexible cyclohexyl group is thought to position favorably within the enzyme's acyl chain binding channel. nih.gov Replacing this with different groups significantly alters potency. While direct data for an N,N-diphenyl analog in this specific FAAH inhibitor series is limited, comparisons with other N-aryl and N,N-dialkyl carbamates show that both steric bulk and electronic properties of the N-substituents are crucial for effective inhibition.
Below is a comparative table of different carbamate substituents and their effects on enzyme inhibition.
| Target Enzyme | Carbamate Substituent | Example Compound/Series | Observed Activity/Mechanism | Reference(s) |
| Butyrylcholinesterase (BChE) | N,N-Diphenyl | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Potent, non-covalent inhibition (IC₅₀ = 1.60 µM) | mdpi.com |
| Acetylcholinesterase (AChE) | N,N-Diphenyl | Salicylanilide (B1680751) N,N-disubstituted carbamates | Weak to moderate inhibition | mdpi.com |
| BChE | N-Methyl-N-phenyl | Salicylanilide N-methyl-N-phenyl carbamates | Potent inhibition | mdpi.com |
| AChE / BChE | N-Ethyl-N-methyl | Rivastigmine | Pseudo-irreversible, covalent inhibition | mdpi.comnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | N-Cyclohexyl | URB597 (biphenyl-3-yl ester) | Potent, irreversible inhibition (IC₅₀ = 7.7 nM) | nih.gov |
| FAAH | N-Alkyl/Aryl | 3-(oxazol-2yl)phenyl carbamates | N-cyclohexyl most potent (IC₅₀ = 0.74 nM) | nih.gov |
While data on substitutions on the N,N-diphenyl rings of (4-phenylphenyl) N,N-diphenylcarbamate itself are not available, SAR principles from related structures can provide insight. Substituents on N-aryl groups can profoundly impact ligand-target interactions through steric and electronic effects. nih.gov
For example, in a series of HIV-1 protease inhibitors, substitutions at different positions on a P2 phenyloxazolidinone moiety significantly affected binding affinity. nih.gov Similarly, for proline-based carbamate inhibitors of cholinesterases, substituents on the N-phenyl ring were found to be critical for inhibitory efficiency, with electronic, steric, and lipophilic properties all playing a role. nih.gov
Applying these principles, substitutions on the N,N-diphenyl rings of the carbamate would be expected to:
Modify Electronic Properties : Electron-withdrawing or electron-donating groups would alter the electron density on the carbamate nitrogen and potentially the reactivity of the carbonyl carbon, which is the site of nucleophilic attack in covalent inhibition. nih.gov
Alter Steric Profile : Bulky substituents could introduce steric hindrance, either preventing the ligand from fitting into a narrow binding pocket or, conversely, creating favorable van der Waals interactions in a larger pocket. nih.gov The position of the substituent (ortho, meta, or para) would be critical in defining the inhibitor's conformational preferences and its ability to interact with specific residues in the target protein.
Impact of the (4-phenylphenyl) Group on Molecular Efficacy
The biphenyl (B1667301) moiety is a privileged scaffold in medicinal chemistry, often utilized for its rigid structure and its ability to form extensive hydrophobic and aromatic interactions within protein binding sites. rsc.org In the context of enzyme inhibitors like those targeting FAAH, the O-biphenyl group serves as a crucial recognition element, occupying a significant portion of the enzyme's binding channel. nih.gov
The biphenyl system's efficacy is governed by both its steric and electronic characteristics.
Steric Effects : The biphenyl group provides a larger surface area for van der Waals and hydrophobic interactions compared to a single phenyl ring. rsc.org Its conformation is defined by the torsional (dihedral) angle between the two phenyl rings. This angle is sensitive to the presence of substituents, particularly at the ortho positions, which can create steric hindrance and force the rings to twist out of planarity. This conformational restriction can be either beneficial or detrimental to binding, depending on whether it pre-organizes the molecule into a bioactive conformation that matches the topology of the receptor site. rsc.org
In the well-studied O-biphenyl carbamate series of FAAH inhibitors, the position and nature of substituents on the biphenyl core are critical for molecular efficacy. nih.gov The biphenyl core consists of a "proximal" ring directly attached to the carbamate oxygen and a "distal" ring.
Proximal Ring Substitutions : Studies on analogs have shown that the electronic features of the proximal ring can modulate the reactivity of the carbamate group. researchgate.net Polar groups are generally tolerated at the para-position, whereas electron-withdrawing groups in positions conjugated with the carbamate linkage tend to yield less potent compounds. researchgate.net
Distal Ring Substitutions : Substituents on the distal ring are crucial for establishing key interactions deep within the binding pocket. For instance, the potent FAAH inhibitor URB597 possesses a 3'-carbamoyl group on its distal biphenyl ring, which is essential for its high potency. mdpi.comescholarship.org Removing this group significantly reduces activity.
The following table summarizes SAR findings for substituents on the biphenyl core of related FAAH inhibitors.
| Compound Series | Biphenyl Position | Substituent | Effect on FAAH Inhibition (IC₅₀) | Reference(s) |
| O-Biphenyl Carbamates | Distal Ring (3'-position) | -H | 180 nM | nih.gov |
| O-Biphenyl Carbamates | Distal Ring (3'-position) | -CONH₂ (URB597) | 7.7 nM (Potentiation) | nih.gov |
| O-Biphenyl Carbamates | Proximal Ring (6-position) | -OH (URB694) | 30 nM (Maintains high potency) | nih.govresearchgate.net |
| Substituted N-(Biphenyl-4′-yl)methyl amides | Distal Ring (3''-position) | -F | Potent anticonvulsant activity | acs.org |
| Substituted N-(Biphenyl-4′-yl)methyl amides | Distal Ring (3''-position) | -OCF₃ | Potent anticonvulsant activity | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netplos.org These models translate structural features into numerical descriptors (e.g., steric, electronic, hydrophobic parameters) and use statistical methods to build an equation that can predict the activity of new, unsynthesized compounds.
Numerous QSAR studies have been performed on carbamate and biphenyl-containing enzyme inhibitors, providing valuable insights for rational drug design. nih.govmedcraveonline.comresearchgate.net For FAAH inhibitors, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and GRID/GOLPE have successfully produced statistically significant models. nih.gov These studies have identified that descriptors related to steric bulk, electrostatic potential, and hydrogen bonding capabilities are key predictors of inhibitory potency. nih.govmdpi.com
For instance, a 3D-QSAR study on 99 carbamate-based FAAH inhibitors yielded models with high predictive power (R² > 0.7), highlighting regions where bulky groups are favored or disfavored and where hydrogen bond donors or acceptors would enhance activity. nih.gov Such models provide a "map" of the enzyme's active site requirements, guiding the design of more potent inhibitors.
The table below summarizes findings from relevant QSAR studies on related compound classes.
| Compound Class | Target Enzyme | QSAR Method | Key Findings / Important Descriptors | Model Quality (R²/Q²) | Reference(s) |
| Biphenyl Carboxamides | Anti-inflammatory target | 2D-QSAR (MLR) | Model developed based on physicochemical descriptors. | R² = 0.80 | medcraveonline.com |
| Carbamate-based Inhibitors | Acetylcholinesterase (AChE) | 2D-QSAR | Connolly Accessible Area, E(LUMO), and Hydrogen % were key descriptors. | R² = 0.81, Q² = 0.56 | plos.orgnih.gov |
| Phenyl N-alkyl/aryl Carbamates | FAAH | 3D-QSAR (CoMSIA, GRID/GOLPE) | Steric and electrostatic fields are crucial for predicting activity. | R²(pred) = 0.73 - 0.76 | nih.gov |
| Polychlorinated Biphenyls (PCBs) | Bioconcentration Factor | 2D-QSAR (MLR) | Physicochemical descriptors correlate with bioconcentration. | R² = 0.92 | researchgate.net |
These models collectively underscore that a combination of steric, electronic, and hydrophobic factors governs the activity of biphenyl carbamate structures. For this compound, a QSAR model would likely indicate that the bulky, hydrophobic nature of the N,N-diphenyl and 4-phenylphenyl groups are dominant features influencing its interactions with a biological target.
Lack of Specific Research Data for this compound Prevents In-Depth Analysis
Comprehensive searches for scientific literature and data pertaining to the chemical compound this compound have yielded no specific results regarding its structure-activity relationship (SAR) studies, predictive modeling of its biological activity, or computational analyses such as molecular docking and dynamics simulations.
The initial investigation aimed to gather detailed research findings to construct an article focusing on the developmental and computational aspects of this particular compound. However, the search for scholarly articles and database entries did not uncover any studies that have specifically investigated this compound. The scientific literature that was retrieved discussed broader categories of compounds or molecules with some structural similarities, but none provided the specific data required to fulfill the requested detailed analysis.
Without foundational research on this specific molecule, it is not possible to generate an accurate and scientifically sound article on its SAR, the development of predictive models for its biological activity, the correlation of its physicochemical descriptors with observed effects, or its ligand-receptor interactions and conformational space as explored through molecular docking and dynamics simulations.
Therefore, the requested article cannot be created at this time due to the absence of the necessary scientific data for this compound. Further research would be needed to be conducted on this compound to enable the kind of detailed analysis that was requested.
Degradation and Environmental Fate Studies
Biodegradation Pathways and Kinetics
The transformation of (4-phenylphenyl) N,N-diphenylcarbamate by microorganisms is a critical aspect of its environmental breakdown. This biodegradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with the specific pathways and rates being highly dependent on the environmental matrix.
While specific studies on the aerobic and anaerobic transformation of this compound are not extensively documented in publicly available literature, general principles of carbamate (B1207046) and aromatic compound degradation can provide insights. Aerobic biodegradation generally proceeds at a faster rate compared to anaerobic processes and can lead to more complete mineralization of the compound. In soil and sediment, the compound would be subject to attack by a diverse range of microorganisms. In aqueous systems, both aerobic and anaerobic zones can exist, influencing the degradation pathway. For instance, aerobic degradation in the water column would differ from anaerobic processes in the sediment bed. The rate of transformation is influenced by factors such as microbial population density, temperature, pH, and the availability of other nutrients.
Anaerobic biodegradation typically involves a series of stages, including hydrolysis, acidogenesis, acetogenesis, and methanogenesis, carried out by a consortium of different microbial groups. The initial hydrolysis of the carbamate linkage would be a crucial first step in both aerobic and anaerobic pathways.
Specific microbial metabolites of this compound have not been explicitly identified in available research. However, based on the degradation of other carbamate pesticides, hydrolysis is a common initial step, which would cleave the carbamate bond to yield 4-phenylphenol (B51918) and diphenylamine (B1679370). nih.gov Subsequent degradation of these intermediates would then occur. For example, the breakdown of other carbamates is known to sometimes produce metabolites that can be more toxic than the parent compound. beyondpesticides.org
The mineralization rate, which is the complete conversion of the organic compound to inorganic substances like carbon dioxide and water, is a key indicator of its ultimate environmental fate. While specific mineralization rates for this compound are not available, it is known that aerobic processes are more likely to achieve complete mineralization compared to anaerobic degradation. mdpi.com
The biotransformation of complex organic compounds like this compound is often carried out by a diverse community of microorganisms rather than a single species. While the specific microbial consortia responsible for the degradation of this particular compound have not been characterized, studies on other aromatic compounds have identified various bacterial and fungal genera with the ability to break down such structures. For example, aerobic degradation of complex hydrocarbons often involves bacteria that produce oxygenase enzymes to initiate the breakdown of the aromatic rings. researchgate.net In anaerobic environments, a synergistic relationship between different microbial groups is essential for the complete degradation process.
Abiotic Degradation Processes
In addition to microbial action, this compound is also subject to non-biological degradation processes, primarily driven by light and water.
Phototransformation, or the degradation of a compound by light, can be a significant removal mechanism in aquatic environments. This can occur through direct photolysis, where the compound itself absorbs light and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances in the water.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For carbamates, the rate of hydrolysis is often highly dependent on the pH of the aqueous solution. Generally, carbamates are more stable in acidic to neutral conditions and their hydrolysis rate increases significantly under alkaline (basic) conditions. scite.ai
The mechanism of hydrolysis can also vary with pH. Under basic conditions, the hydrolysis of N-substituted carbamates can proceed through a mechanism involving the deprotonation of the nitrogen atom, followed by the elimination of the aryloxide group. scite.ai While specific rate constants for the hydrolysis of this compound across a range of pH values are not available, the general trend of increased reactivity at higher pH is expected to hold true.
Environmental Distribution and Mobility
Partitioning and Transport in Aquatic Ecosystems:Information regarding how this compound would be distributed and transported within aquatic environments is not available.
In the absence of specific research on this compound, any discussion on its environmental behavior would be purely speculative and would not meet the required standards of scientific accuracy. Further research and empirical studies are necessary to determine the environmental profile of this compound.
Environmental Remediation and Mitigation Strategies
The environmental persistence and potential ecological impact of synthetic organic compounds such as this compound necessitate the development of effective remediation and mitigation strategies. Research into the removal of this compound from environmental matrices, particularly water, is crucial for safeguarding ecosystem health. This section explores the efficacy of various water treatment processes and advanced oxidation techniques for the degradation of this compound and structurally related compounds.
Efficacy of Water Treatment Processes for Removal
Conventional water treatment processes, which typically include coagulation, flocculation, sedimentation, filtration, and disinfection, have shown variable efficacy in removing persistent organic pollutants. While no specific studies on the removal of this compound by these conventional methods were found, data on related carbamate and aromatic compounds can provide insights.
The removal efficiency of organic contaminants is often influenced by their physicochemical properties, such as hydrophobicity. For instance, more hydrophobic compounds may be partially removed through adsorption to sludge during clarification processes. Granular activated carbon (GAC) filtration is a more advanced and often more effective method for removing a wide range of organic compounds. researchgate.net GAC can remove many organic micropollutants through adsorption, with its effectiveness depending on the carbon's properties and the specific contaminant. mdpi.comresearchgate.netnih.govresearchgate.net Studies on other organic pollutants have demonstrated that GAC filtration can significantly contribute to their removal from water. researchgate.net
Membrane filtration technologies, such as nanofiltration, have also been investigated for the removal of phenylurea herbicides, which share some structural similarities with the target compound. These processes can achieve high retention of such compounds, influenced by factors like membrane material, molecular weight cut-off, and operating conditions. researchgate.net
It is important to note that without specific experimental data for this compound, the efficacy of these water treatment processes for its removal remains speculative and would require dedicated research.
Advanced Oxidation Processes and other Degradation Techniques
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are often more effective than conventional methods for degrading recalcitrant organic compounds.
Fenton and Photo-Fenton Processes: The Fenton process involves the use of hydrogen peroxide (H₂O₂) in the presence of an iron catalyst (typically Fe²⁺) to generate highly reactive hydroxyl radicals. youtube.com This method has been shown to be effective in degrading various carbamate insecticides. nih.gov For example, the degradation of carbendazim (B180503) was efficiently achieved using photo-Fenton processes under both artificial and solar irradiation. nih.gov The efficiency of the Fenton process can be influenced by factors such as pH, with lower pH values generally favoring the reaction. youtube.com The degradation of carbamates through Fenton treatment can be initiated by hydroxyl radical attack at different sites on the molecule, often leading to the formation of substituted phenols as degradation products. nih.gov
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, which then participate in the oxidation process. nih.govresearchgate.net Ozonation has been successfully applied to degrade a variety of pharmaceuticals and other organic contaminants. nih.gov Studies on compounds structurally related to this compound, such as p-phenylenediamines, have shown that ozonation leads to the formation of radical cations as initial products. epa.gov The combination of ozone with other oxidants like hydrogen peroxide (peroxone process) or with UV radiation can enhance the production of hydroxyl radicals and improve degradation efficiency. youtube.com The presence of other dissolved organic matter can impact the effectiveness of ozonation by competing for ozone and hydroxyl radicals. researchgate.net
Photolysis and Photocatalysis: Direct photolysis involves the degradation of a compound upon absorption of light. The aqueous photolysis of some carbamates proceeds through the homolytic cleavage of the O–C(=O) bond. nih.gov The rate and mechanism of photolysis can be influenced by the solvent, with different degradation pathways observed in aqueous versus non-aqueous media. nih.gov
Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is another AOP. When irradiated with UV light, the catalyst generates electron-hole pairs, which lead to the formation of hydroxyl radicals and other reactive oxygen species that can degrade organic pollutants. researchgate.net This method has been shown to be effective for the removal of carbamate insecticides like methomyl (B1676398) and carbofuran. researchgate.net The efficiency of photocatalysis can be affected by parameters such as catalyst concentration, pH, and the intensity of the light source. researchgate.net
Hydrolysis: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH. Carbamates can undergo hydrolysis under acidic, neutral, or alkaline conditions. clemson.edu For many esters, alkaline hydrolysis is the dominant pathway in the typical pH range of natural waters. clemson.edu The hydrolysis of benzimidazolylcarbamates, for instance, has been shown to proceed through different mechanisms depending on the pH, involving either bimolecular attack of water on the protonated substrate at low pH or a BAc2 mechanism at higher pH. scielo.br The rate of hydrolysis is a critical factor in determining the environmental persistence of such compounds. nih.gov
While these AOPs and degradation pathways have proven effective for a range of carbamates and other aromatic compounds, specific kinetic data and degradation product identification for this compound are not available in the reviewed literature. Therefore, the applicability and efficiency of these methods for its remediation would need to be experimentally determined.
Applications and Potential Research Avenues for 4 Phenylphenyl N,n Diphenylcarbamate
Applications in Enzyme Inhibition Research
The carbamate (B1207046) functional group is a well-established pharmacophore in the design of enzyme inhibitors, particularly for serine hydrolases. The presence of this group in (4-phenylphenyl) N,N-diphenylcarbamate suggests its potential as a subject for inhibitory studies against several key enzymes.
Investigation as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH can lead to increased endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammatory disorders. Carbamates, particularly those with a biphenyl (B1667301) scaffold, have been identified as potent FAAH inhibitors. These compounds act by carbamylating the catalytic serine residue in the FAAH active site, leading to inactivation of the enzyme.
Research on O-biphenyl-3-yl carbamates has demonstrated their efficacy as FAAH inhibitors. While this compound is the 4-phenyl isomer, the existing data on related compounds provides a strong rationale for investigating its FAAH inhibitory potential. Structure-activity relationship (SAR) studies on these related compounds could guide the exploration of this compound and its derivatives.
Table 1: FAAH Inhibition by Structurally Related O-Biphenyl Carbamates
| Compound | FAAH IC₅₀ (nM) |
|---|---|
| Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB-597) | 4.6 |
Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally related compounds to indicate the potential of the biphenyl carbamate scaffold.
Exploration as a Phospholipase Inhibitor
Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. They are implicated in various physiological and pathological processes, including inflammation and signal transduction. The investigation of phospholipase inhibitors is an active area of research for the development of new therapeutic agents.
Research as a Butyrylcholinesterase (BuChE) Inhibitor
Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. In the later stages of Alzheimer's disease, BuChE is believed to play a more significant role in acetylcholine metabolism, making it an important therapeutic target. Carbamates are a well-known class of cholinesterase inhibitors, with some approved for the treatment of Alzheimer's disease.
The general structure of this compound, featuring a carbamate group attached to a biphenyl ring, is consistent with scaffolds found in other BuChE inhibitors. Research has shown that compounds with a biphenyl moiety can exhibit inhibitory activity against BuChE. While specific inhibitory data for this compound is not available, the known structure-activity relationships of carbamate-based BuChE inhibitors suggest that this compound could be a candidate for screening and further investigation.
Table 2: Butyrylcholinesterase Inhibition by Carbamate Derivatives
| Compound | BuChE IC₅₀ (µM) |
|---|---|
| Rivastigmine (B141) | 0.03 |
Note: Data for this compound is not available in the reviewed literature. The table presents data for known carbamate-based BuChE inhibitors to provide context.
Potential in Materials Science
The rigid and aromatic nature of the biphenyl and diphenylamino groups in this compound suggests its potential utility in the field of materials science, particularly in the synthesis of polymers with enhanced thermal and mechanical properties.
Role as Monomers or Components in Polymer Synthesis
The structure of this compound contains functionalities that could potentially be modified to create monomers for polymerization. For instance, the biphenyl unit could be functionalized with reactive groups to enable its incorporation into polymer backbones. Polymers containing biphenyl moieties, such as polyimides and polycarbonates, are known for their high performance.
While there is no direct evidence of this compound being used as a monomer, the synthesis of polyurethanes and polycarbamates often involves the reaction of diols or diamines with diisocyanates. A diol derivative of the biphenyl portion of this molecule could serve as a monomer in the synthesis of polyurethanes, potentially imparting unique properties to the resulting polymer.
Contribution to Thermal Stability and Mechanical Properties of Materials
The incorporation of rigid aromatic structures, such as the biphenyl group, into polymer chains is a common strategy to enhance their thermal stability and mechanical strength. The biphenyl moiety can increase the glass transition temperature (Tg) and the thermal decomposition temperature of polymers by restricting chain mobility and increasing intermolecular interactions.
Polyurethanes synthesized with aromatic diisocyanates, which contain phenyl groups, generally exhibit higher thermal stability compared to those made with aliphatic diisocyanates. Similarly, the presence of the bulky and rigid diphenylamino group could further contribute to the stiffness and thermal resistance of a polymer matrix if this compound were to be incorporated.
Table 3: Thermal Properties of Polymers Containing Aromatic Moieties
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) |
|---|---|---|
| Polyurethane (aliphatic isocyanate) | -55 to -44 | ~300 |
| Polyurethane (aromatic isocyanate) | Higher than aliphatic counterparts | >300 |
Note: This table provides a general comparison of thermal properties for polymer classes containing aromatic structures to illustrate the potential contribution of the structural motifs found in this compound.
Utility as Synthetic Intermediates and Precursors
This compound serves as a versatile scaffold for the construction of more complex molecular architectures. Its distinct structural features, namely the biphenyl core and the diphenylcarbamate moiety, offer multiple reaction sites for chemical modification, rendering it a valuable intermediate in organic synthesis.
Application in Radiochemical Labeling and Tracer Synthesis
While direct radiolabeling studies involving this compound are not extensively documented in publicly available literature, its structural components suggest a potential for such applications. The process of radiochemical labeling involves the incorporation of a radioactive isotope into a molecule, creating a tracer that can be used in various imaging techniques, such as Positron Emission Tomography (PET), to study biological processes.
The biphenyl and phenyl groups within the molecule could potentially be labeled with isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). These isotopes are commonly used in the synthesis of PET tracers. The introduction of such labels would enable researchers to track the distribution and metabolic fate of the compound or its derivatives in vivo, providing valuable insights into their biological activity. The general strategies for introducing these isotopes often involve the use of radiolabeled precursors in the final steps of the synthesis.
Building Block for Complex Organic Molecule Assembly
The this compound molecule is a valuable building block for the synthesis of more elaborate organic structures. Organic building blocks are foundational molecules that chemists utilize to construct a wide array of complex compounds with specific, tailored properties. The strategic combination of different organic building blocks is a cornerstone of modern pharmaceutical and materials science research.
The biphenyl moiety of this compound is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. This part of the molecule can be further functionalized through various organic reactions. Additionally, the carbamate linkage can be cleaved or modified to introduce new functional groups, providing a handle for diversification and the assembly of more complex molecular frameworks.
Future Research Directions
The full potential of this compound and its analogues remains an active area of investigation. Future research is likely to focus on the systematic exploration of its chemical space to develop new derivatives with enhanced properties and to uncover novel applications.
Design and Synthesis of Derivatives with Enhanced Selectivity and Potency
A promising avenue for future research lies in the rational design and synthesis of derivatives of this compound to achieve improved biological selectivity and potency. The development of novel chemotherapeutic agents is a significant and challenging endeavor for medicinal chemists, with many research programs focused on the design and synthesis of new drugs. By systematically modifying the biphenyl and N-phenyl groups, it may be possible to fine-tune the molecule's interaction with specific biological targets.
For instance, the introduction of various substituents on the aromatic rings could modulate the compound's electronic and steric properties, potentially leading to enhanced binding affinity and selectivity for a particular receptor or enzyme. The synthesis of biphenyl derivatives has been widely undertaken, yielding a broad spectrum of compounds with diverse activities.
Table 1: Potential Modifications for Derivative Synthesis
| Molecular Subunit | Potential Modification | Desired Outcome |
|---|---|---|
| Biphenyl Core | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties, improve target binding |
| N,N-diphenyl Groups | Substitution with alkyl, alkoxy, or halogen groups | Enhance lipophilicity, alter metabolic stability |
Exploration of Novel Catalytic and Materials Applications
The exploration of this compound in the realms of catalysis and materials science presents another exciting frontier for future research. Carbamates, as a class of compounds, are known to participate in various chemical transformations and can serve as precursors to valuable materials.
The nitrogen and oxygen atoms in the carbamate group possess lone pairs of electrons, suggesting potential for coordination with metal centers. This could be exploited in the development of novel catalysts for organic reactions. Carbamates have been investigated for their role in catalysis, including in processes like the oxidative alkoxycarbonylation of amines.
In the field of materials science, carbamates are fundamentally linked to the production of polyurethanes. While this compound itself is a single molecule, its structure could be incorporated into polymer backbones to create novel materials with unique thermal, mechanical, or optical properties. The rigid biphenyl unit could impart desirable characteristics such as high thermal stability and liquid crystallinity. Further research is warranted to explore the synthesis and characterization of such polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
